N-(cyclopropylmethyl)-4-ethylaniline
CAS No.: 1156164-78-1
Cat. No.: VC2914399
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156164-78-1 |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-4-ethylaniline |
| Standard InChI | InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3 |
| Standard InChI Key | KPSULWYVAMOJLW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NCC2CC2 |
| Canonical SMILES | CCC1=CC=C(C=C1)NCC2CC2 |
Introduction
Chemical Properties and Structure
N-(cyclopropylmethyl)-4-ethylaniline has a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . The compound features a 4-ethylaniline scaffold with a cyclopropylmethyl substituent on the nitrogen atom. The structure can be represented by the following chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-4-ethylaniline |
| InChI | InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3 |
| InChIKey | KPSULWYVAMOJLW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NCC2CC2 |
| Canonical SMILES | CCC1=CC=C(C=C1)NCC2CC2 |
| Purity (reported) | 95% |
The compound contains an aniline moiety with an ethyl group at the para position and a cyclopropylmethyl group attached to the nitrogen atom. The cyclopropyl ring introduces unique conformational properties to the molecule due to its strained three-membered ring structure .
Analytical Data
Mass Spectrometry Data
Predicted collision cross-section data for various adducts of N-(cyclopropylmethyl)-4-ethylaniline have been reported :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 176.14338 | 139.3 |
| [M+Na]+ | 198.12532 | 153.4 |
| [M+NH4]+ | 193.16992 | 149.5 |
| [M+K]+ | 214.09926 | 147.0 |
| [M-H]- | 174.12882 | 151.0 |
| [M+Na-2H]- | 196.11077 | 150.4 |
| [M]+ | 175.13555 | 145.8 |
| [M]- | 175.13665 | 145.8 |
These collision cross-section values are important for mass spectrometric analysis and can help in the identification and characterization of the compound in complex mixtures .
Related Compounds
Several structurally related compounds have been reported in the literature and commercial catalogs:
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N-(cyclopropylmethyl)-2-ethylaniline (CAS: 1154342-23-0): The ortho-substituted analog
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N-(cyclopropylmethyl)-3-ethylaniline (CAS: 1156168-08-9): The meta-substituted analog
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N-cyclobutyl-4-ethylaniline (CAS: 1251247-21-8): A related compound with a cyclobutyl rather than cyclopropylmethyl group
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N-cyclopentyl-4-ethylaniline (CAS: 1020956-92-6): Contains a cyclopentyl group instead of cyclopropylmethyl
These related compounds may provide valuable comparative data for structure-activity relationship studies.
Chemical Reactions
As a secondary aromatic amine, N-(cyclopropylmethyl)-4-ethylaniline would be expected to undergo several characteristic reactions:
Alkylation and Acylation
The secondary amine nitrogen can undergo further N-alkylation or N-acylation reactions:
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Reaction with alkyl halides to form tertiary amines
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Reaction with acid chlorides or anhydrides to form amides
Oxidation
The aromatic ring can undergo various oxidation reactions, particularly at positions ortho and para to the amino group.
Hydroamination Reactions
N-(cyclopropylmethyl)-4-ethylaniline may participate in hydroamination reactions, which involve the addition of N-H bonds across carbon-carbon multiple bonds. Anti-Markovnikov intermolecular hydroamination has been studied with similar aniline derivatives .
Future Research Directions
Further research on N-(cyclopropylmethyl)-4-ethylaniline could explore:
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Comprehensive characterization of its physicochemical properties
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Evaluation of its potential biological activities, particularly in neurological contexts
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Development of improved synthetic routes, potentially utilizing modern catalytic methods
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Investigation of its utility as a building block in the synthesis of complex molecules
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Exploration of structure-activity relationships through the preparation and testing of analogs
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